molecular formula C11H15NO2 B2473029 N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 19312-05-1

N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No.: B2473029
CAS No.: 19312-05-1
M. Wt: 193.246
InChI Key: PCSOUTBWLVEYRU-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)benzamide: is an organic compound with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . This compound is characterized by the presence of a benzamide group attached to a hydroxy-substituted isopropyl group. It is primarily used in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of benzoyl chloride with 2-amino-2-methyl-1-propanol under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the amide group play crucial roles in its binding affinity and activity. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

  • N-(1-hydroxy-2-methylpropan-2-yl)-4-bromoaniline
  • 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
  • N-(2-hydroxy-1,1-dimethylethyl)-2-methoxybenzamide

Comparison: N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to its specific substitution pattern and the presence of both hydroxy and amide functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,8-13)12-10(14)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSOUTBWLVEYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19312-05-1
Record name N-(1,1-DIMETHYL-2-HYDROXYETHYL)BENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 250 ml dichloromethane solution containing 89 g (1.0 mol) 2-amino-2-methyl-1-propanol at 0° was added dropwise with stirring 70 g (0.5 mol) benzoyl chloride in 250 ml dichloromethane. The reaction mixture was warmed to roome temperature and stirred for several hours. The 2-amino-2-methyl-1-propanol hydrochloride was removed from the reaction mixture by filtration and was thoroughly washed with dichloromethane. The filtrate and washings were combined and the dichloromethane removed under reduced pressure to afford 67.55 g (0.35 mol), 70%, 2-benzoylamino-2-methyl-1-propanol as a white solid, mp 80°-82°, sublimation at 75° (0.2 mm); ir (KBr) 1630 (c=o) cm-1 ; pmr (CDCl3) δ 1.50 (s, 6H), 3.67 (s, 2H), 5.27 (bs, 1H), 6.92 (bs, 1H) and 7.1 - 8.3 (m, 5H) ppm.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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